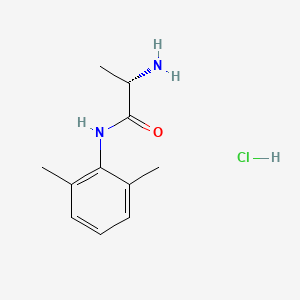
(+)-2-Amino-N-(2,6-dimethylphenyl)propanamide monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Tocainide can be synthesized through several methods. One common route involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride to form 2,6-dimethylphenyl chloroacetamide. This intermediate is then reacted with ammonia to yield tocainide .
Industrial Production Methods
Industrial production of tocainide typically involves large-scale synthesis using the aforementioned synthetic route. The reaction conditions are optimized for high yield and purity, often involving controlled temperatures and pressures to ensure the desired product is obtained efficiently .
化学反应分析
Types of Reactions
Tocainide undergoes various chemical reactions, including:
Oxidation: Tocainide can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert tocainide to its amine derivatives.
Substitution: Substitution reactions can occur at the amine group, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted tocainide compounds .
科学研究应用
Chemistry
In chemistry, tocainide is used as a model compound to study the behavior of class Ib antiarrhythmic agents. Its interactions with various reagents provide insights into the reactivity and stability of similar compounds .
Biology
Tocainide is used in biological research to study its effects on cardiac sodium channels. It helps in understanding the mechanisms of action of antiarrhythmic agents and their potential side effects .
Medicine
Medically, tocainide is used to treat life-threatening ventricular arrhythmias. Its ability to block sodium channels makes it effective in stabilizing cardiac rhythms .
Industry
In the pharmaceutical industry, tocainide serves as a reference compound for developing new antiarrhythmic drugs. Its synthesis and production methods are also studied to improve manufacturing processes .
作用机制
Tocainide acts on sodium channels on the neuronal cell membrane, limiting the spread of seizure activity and reducing seizure propagation. It binds preferentially to the inactive state of the sodium channels. The antiarrhythmic actions are mediated through effects on sodium channels in Purkinje fibers .
相似化合物的比较
Similar Compounds
Lidocaine: Like tocainide, lidocaine is a class Ib antiarrhythmic agent.
Quinidine: A class Ia antiarrhythmic agent, quinidine has different electrophysiologic properties compared to tocainide.
Procainamide: Another class Ia agent, procainamide differs in its mechanism of action and side effect profile.
Uniqueness
Tocainide’s uniqueness lies in its oral bioavailability and its specific action on sodium channels, making it a valuable compound for treating ventricular arrhythmias .
属性
CAS 编号 |
53984-76-2 |
|---|---|
分子式 |
C11H17ClN2O |
分子量 |
228.72 g/mol |
IUPAC 名称 |
(2S)-2-amino-N-(2,6-dimethylphenyl)propanamide;hydrochloride |
InChI |
InChI=1S/C11H16N2O.ClH/c1-7-5-4-6-8(2)10(7)13-11(14)9(3)12;/h4-6,9H,12H2,1-3H3,(H,13,14);1H/t9-;/m0./s1 |
InChI 键 |
AMZACPWEJDQXGW-FVGYRXGTSA-N |
手性 SMILES |
CC1=C(C(=CC=C1)C)NC(=O)[C@H](C)N.Cl |
规范 SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(C)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















